

Precision Synthesis of 7-Bromotetradecane: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromotetradecane

CAS No.: 74036-97-8

Cat. No.: B3281734

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Executive Summary

This guide details the synthesis of **7-bromotetradecane** (

) from 7-tetradecanol. Unlike terminal primary alcohols, 7-tetradecanol is a secondary alcohol with lipophilic alkyl chains (

and

) flanking the hydroxyl group. This structural reality dictates the synthetic strategy: one must avoid carbocation intermediates to prevent hydride shifts that would scramble the bromide position (yielding a mixture of 6-, 7-, and 8-bromotetradecane).

Therefore, this protocol prioritizes the Phosphorus Tribromide (

) method, which proceeds via an

mechanism, minimizing rearrangement and ensuring high regiochemical fidelity.

Part 1: Retrosynthetic & Mechanistic Analysis

The Chemoselectivity Challenge

Converting a secondary alcohol to an alkyl halide presents a dichotomy of mechanisms:

- Pathway (Acidic conditions, e.g., HBr): Protonation of the alcohol creates a good leaving group (), followed by dissociation to a secondary carbocation. This cation is prone to 1,2-hydride shifts, scrambling the position of the electrophilic center along the carbon chain.
- Pathway (Activated esters, e.g., , Appel): The alcohol activates via a phosphorus ester, which is then displaced by bromide in a concerted backside attack. This avoids the discrete carbocation and preserves the regiochemistry (with stereochemical inversion).

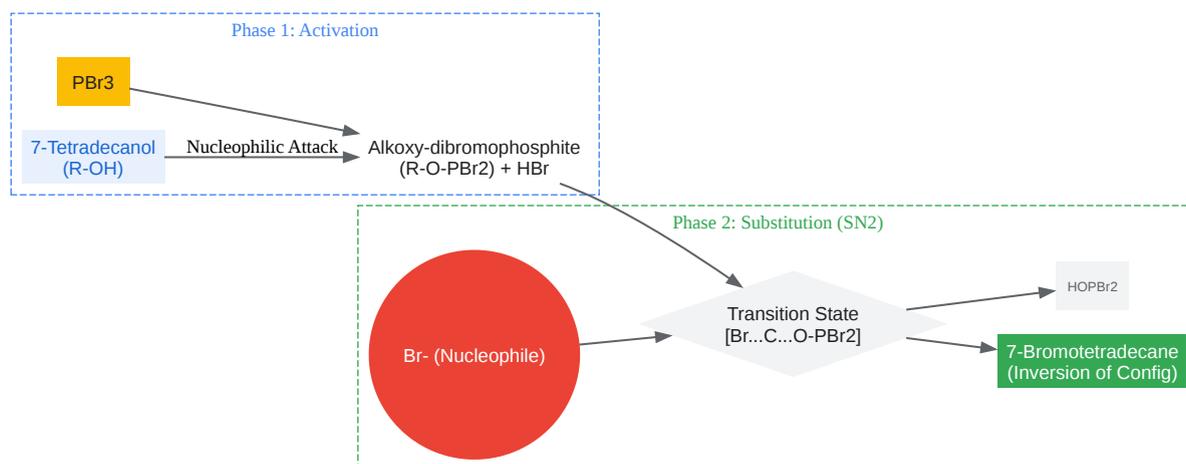
Decision: For high-purity **7-bromotetradecane**, the

route is the authoritative standard.

Reaction Mechanism ()

The reaction proceeds in two distinct phases:^[1]

- Activation: The alcohol oxygen attacks the phosphorus, displacing a bromide ion and forming a reactive alkoxy-phosphorus intermediate (dibromophosphite).
- Substitution: The displaced bromide ion attacks the electrophilic carbon from the backside (), expelling the HOPBr leaving group.



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Figure 1: Mechanistic pathway for the conversion of 7-tetradecanol to **7-bromotetradecane** via PBr₃.

Part 2: Experimental Protocol

Reagents & Equipment

Reagent	Role	Purity	Hazard Note
7-Tetradecanol	Substrate	>98%	Irritant
Phosphorus Tribromide ()	Brominating Agent	99%	Corrosive, Water Reactive
Dichloromethane (DCM)	Solvent	Anhydrous	Volatile, Carcinogen susp.
Pyridine (Optional)	Acid Scavenger	Reagent Grade	Foul odor, Flammable
Sodium Bicarbonate	Quench	Sat. Aq.	-

Step-by-Step Methodology

1. Setup and Preparation

- Glassware: Oven-dried 250 mL 3-neck round-bottom flask (RBF), addition funnel, reflux condenser, nitrogen inlet.
- Inert Atmosphere: Flush the system with dry nitrogen () to prevent hydrolysis of .

2. Reaction Assembly

- Charge the RBF with 7-tetradecanol (10.7 g, 50 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
- (Optional) Add pyridine (2.0 mL) if the substrate is acid-sensitive; however, for simple fatty alcohols, this is often omitted to simplify workup.
- Cool the solution to 0°C using an ice/water bath.
- Charge the addition funnel with

(5.4 g, 1.9 mL, 20 mmol). Note: Stoichiometry is theoretically 1:3 (:Alcohol), but a slight excess of (0.4-0.5 eq relative to alcohol) is standard to drive completion.

3. Execution

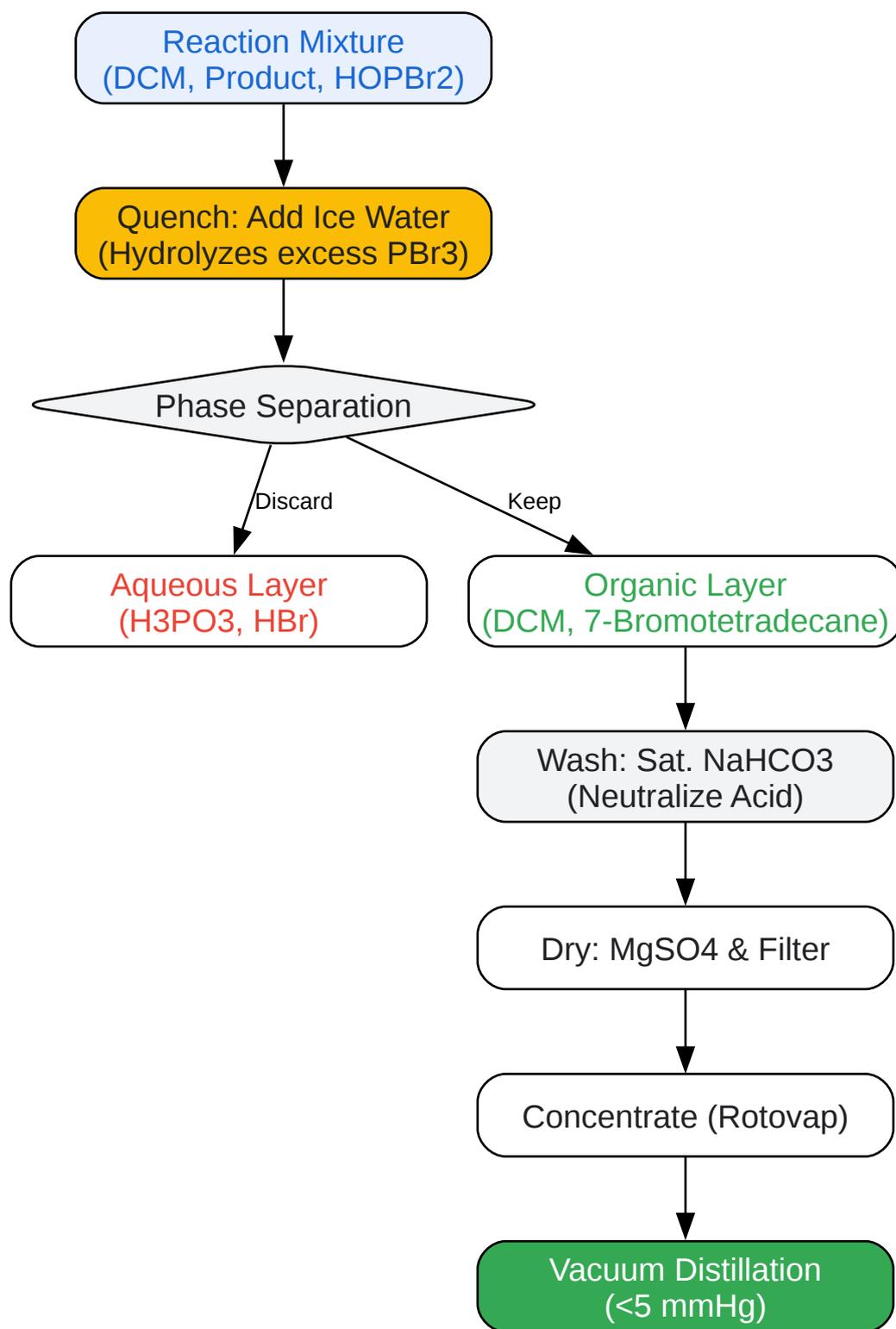
- Addition: Add

dropwise over 30 minutes. Maintain temperature $<5^{\circ}\text{C}$. The solution may turn slightly yellow.

- Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.
- Monitoring: Check reaction progress via TLC (Solvent: Hexane/EtOAc 9:1) or GC.[2] If starting material remains, heat to mild reflux (40°C) for 1 hour.

4. Workup & Purification[3][4]

- Quench: Cool back to 0°C . Carefully add ice-cold water (20 mL) dropwise to destroy excess . Caution: Exothermic HBr evolution.
- Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer once with DCM (20 mL).
- Wash: Wash combined organics with saturated (2 x 30 mL) to neutralize acid, followed by brine (30 mL).
- Drying: Dry over anhydrous , filter, and concentrate under reduced pressure (rotary evaporator).
- Distillation: The residue is a crude oil. Purify via vacuum distillation.
 - Target Fraction: Collect the fraction boiling at $\sim 145\text{--}150^{\circ}\text{C}$ at 5 mmHg (estimated).



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Figure 2: Purification workflow for the isolation of **7-bromotetradecane**.

Part 3: Characterization & Data

Physical Properties

The following properties serve as benchmarks for the purified product.

Property	Value (Approx.)	Notes
Molecular Formula		
Molecular Weight	277.29 g/mol	
Appearance	Colorless to pale yellow liquid	Darkens upon storage (oxidation/elimination)
Boiling Point	175–178°C @ 20 mmHg	Value for 1-bromo isomer; 7-bromo will be slightly lower (~165°C)
Density	0.932 g/mL	At 25°C
Solubility	Soluble in Hexane, DCM, Et2O	Insoluble in water

Spectroscopic Validation

- NMR (^1H , 400 MHz):
 - 3.9–4.1 ppm (m, 1H): Methine proton attached to Br (-CH-Br). The multiplet structure confirms the secondary halide.
 - 1.7–1.8 ppm (m, 4H): Methylene protons adjacent to the bromide.
 - 1.2–1.4 ppm (m, 18H): Bulk methylene chain.
 - 0.88 ppm (t, 6H): Terminal methyl groups.
 - Diagnostic: Absence of methine proton at 3.6 ppm (starting alcohol methine).

- GC-MS:
 - Look for molecular ion peaks at m/z 276 and 278 (1:1 ratio due to and isotopes).
 - Characteristic fragment: Loss of Br () giving alkyl cation at m/z 197.

Part 4: Troubleshooting & Safety

Common Failure Modes

- Elimination (Alkene Formation):
 - Symptom: Product contains olefinic protons in NMR (5.3–5.5 ppm).
 - Cause: Reaction temperature too high or workup too basic.
 - Remedy: Keep reaction $<40^{\circ}\text{C}$. Avoid strong bases during wash; use bicarbonate, not hydroxide.
- Rearrangement:
 - Symptom: GC shows multiple closely eluting peaks (isomers).
 - Cause: Acid-catalyzed migration (character).
 - Remedy: Ensure temperature control.[5] Add pyridine to buffer HBr generated in situ.

Safety Protocol

- **PBr₃ Handling:** Reacts violently with moisture producing HBr gas (corrosive/toxic). Use only in a fume hood. Quench excess reagent slowly at 0°C.
- **Storage:** Store **7-bromotetradecane** over copper wire (stabilizer) in the dark to prevent radical decomposition.

References

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- To cite this document: BenchChem. [Precision Synthesis of 7-Bromotetradecane: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3281734#synthesis-of-7-bromotetradecane-from-7-tetradecanol>]

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